Methyl 2-[({4-[(2-phenoxypropanoyl)amino]phenyl}carbonyl)amino]benzoate
Overview
Description
Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester group, which is linked to a benzoylamino group and a phenoxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({4-[(2-phenoxypropanoyl)amino]phenyl}carbonyl)amino]benzoate can be achieved through a multi-step process involving the following key steps:
Formation of the Phenoxypropanoyl Intermediate: The initial step involves the reaction of phenol with propionyl chloride in the presence of a base such as pyridine to form 2-phenoxypropanoic acid.
Amidation Reaction: The 2-phenoxypropanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with methyl benzoate in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to convert the ester group into an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding alcohol.
Substitution: Forms substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[({4-[(2-phenoxypropanoyl)amino]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that interact with biological targets. The benzoylamino and phenoxypropanoyl groups may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-phenoxypropanoyl)amino]benzoate
- Methyl 2-[(4-methylphenoxy)acetyl]amino]benzoate
- Methyl 4-[(3,5-dimethylphenoxy)acetyl]amino]benzoate
Uniqueness
Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzoylamino and phenoxypropanoyl groups allows for versatile reactivity and potential applications in various fields. Additionally, its structural features may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[4-(2-phenoxypropanoylamino)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-16(31-19-8-4-3-5-9-19)22(27)25-18-14-12-17(13-15-18)23(28)26-21-11-7-6-10-20(21)24(29)30-2/h3-16H,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMIZVVSGPPDNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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